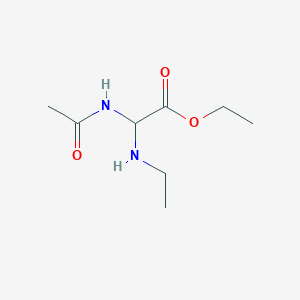
Ethyl 2-acetamido-2-(ethylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-acetamido-2-(ethylamino)acetate, also known as this compound, is a useful research compound. Its molecular formula is C8H16N2O3 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
a. Synthesis of Pharmaceuticals
Ethyl 2-acetamido-2-(ethylamino)acetate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways. For instance, it can be utilized in the synthesis of analgesics and anti-inflammatory agents due to its acetamido group, which is known to enhance solubility and bioavailability in drug formulations.
b. Anticancer Research
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For example, research on similar acetamido compounds has shown potential in inhibiting tumor growth by targeting specific enzymes involved in cancer metabolism. The ability to modify the ethyl group can further enhance the compound's efficacy against various cancer cell lines.
Biochemical Applications
a. Enzyme Inhibition Studies
this compound has been investigated for its inhibitory effects on specific enzymes, particularly those involved in metabolic pathways related to cancer and inflammation. In vitro studies have demonstrated that compounds with similar structures can inhibit carbonic anhydrase, an enzyme implicated in tumor progression and metastasis .
b. Drug Delivery Systems
Research is ongoing into the use of this compound in drug delivery systems. Its ability to form stable complexes with metal ions suggests potential applications in targeted drug delivery, particularly for anticancer therapies where localized treatment is crucial.
Pharmacological Insights
a. Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies have shown that similar compounds exhibit favorable absorption characteristics and low toxicity profiles, making them suitable candidates for further development .
b. Clinical Implications
The clinical implications of this compound are significant, particularly in developing new treatments for conditions such as chronic pain and inflammation. Ongoing clinical trials are necessary to establish effective dosages and therapeutic regimens.
Case Studies
Eigenschaften
CAS-Nummer |
133873-10-6 |
|---|---|
Molekularformel |
C8H16N2O3 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
ethyl 2-acetamido-2-(ethylamino)acetate |
InChI |
InChI=1S/C8H16N2O3/c1-4-9-7(10-6(3)11)8(12)13-5-2/h7,9H,4-5H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
YZGLWARQMNSPBY-UHFFFAOYSA-N |
SMILES |
CCNC(C(=O)OCC)NC(=O)C |
Kanonische SMILES |
CCNC(C(=O)OCC)NC(=O)C |
Synonyme |
Acetic acid, (acetylamino)(ethylamino)-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














